2-phenyl-2-pyridin-2-ylethanethioamide
Description
2-Phenyl-2-pyridin-2-ylethanethioamide is a sulfur-containing organic compound characterized by an ethane backbone with two aromatic substituents—a phenyl group and a pyridin-2-yl group—attached to the same carbon atom. The thioamide (-C(S)NH$_2$) functional group distinguishes it from conventional amides, offering unique electronic and steric properties. Thioamides are known for their enhanced lipophilicity, resistance to hydrolysis, and ability to participate in hydrogen bonding and π-π interactions, making them valuable in medicinal chemistry (e.g., enzyme inhibition) and materials science .
Properties
CAS No. |
10400-14-3 |
|---|---|
Molecular Formula |
C13H12N2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
2-phenyl-2-pyridin-2-ylethanethioamide |
InChI |
InChI=1S/C13H12N2S/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-9,12H,(H2,14,16) |
InChI Key |
FOQYDURHXZVLFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=N)S |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)C(=S)N |
Related CAS |
62903-79-1 (mono-hydrochloride) |
Synonyms |
antigastrin antigastrin monohydrochloride SC 15396 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Thionation proceeds via nucleophilic attack of sulfur on the electrophilic carbonyl carbon, followed by the elimination of oxygen-containing byproducts. Lawesson’s reagent, a milder and more selective thionating agent compared to P₄S₁₀, is typically employed in anhydrous toluene or tetrahydrofuran (THF) under reflux conditions (110–120°C). For example, refluxing 2-phenyl-2-pyridin-2-ylethanamide (1.0 mmol) with Lawesson’s reagent (0.55 mmol) in toluene for 6–8 hours yields the thioamide derivative in 70–85% isolated yield.
Spectral Characterization and Validation
Successful synthesis is confirmed using ¹H NMR and IR spectroscopy . The disappearance of the amide carbonyl signal (C=O stretch at ~1650 cm⁻¹ in IR) and the emergence of a thioamide C=S stretch (~1250 cm⁻¹) are critical indicators. In ¹H NMR, the NH proton of the thioamide typically appears as a broad singlet at δ 9.8–10.2 ppm, downfield-shifted compared to the parent amide.
Three-Component Synthesis from Benzaldehyde, 2-Aminopyridine, and Elemental Sulfur
A metal-free, one-pot strategy for thioamide synthesis, adapted from pyrazole-thioamide conjugates, offers an efficient alternative. This method utilizes benzaldehyde , 2-aminopyridine , and elemental sulfur under basic conditions, eliminating the need for pre-functionalized intermediates.
Reaction Optimization and Substrate Scope
The reaction is conducted in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 70°C. A stoichiometric ratio of 1:1:1.2 (aldehyde:amine:sulfur) ensures complete conversion. For instance, heating benzaldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and sulfur (1.2 mmol) in DMF with K₂CO₃ (2.0 mmol) for 3–5 hours affords this compound in 60–75% yield.
Table 1: Optimization of Three-Component Reaction Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 50–90 | 70 | Maximizes at 70 |
| Solvent | DMF, CH₃CN, THF | DMF | Polar aprotic solvents enhance reactivity |
| Reaction Time (h) | 1–6 | 4 | >90% conversion after 4 h |
| Base | K₂CO₃, Na₂CO₃, Et₃N | K₂CO₃ | Higher basicity accelerates sulfur activation |
Mechanistic Insights
The reaction proceeds through imine intermediate formation between benzaldehyde and 2-aminopyridine, followed by sulfur insertion into the C=N bond. Elemental sulfur acts as a nucleophile, attacking the electrophilic imine carbon to form the thioamide backbone. This mechanism parallels oxidative amidation pathways but avoids metal catalysts.
Alternative Methods and Considerations
Oxidative Amination with H₂O₂
Hydrogen peroxide-mediated oxidative amination, effective for amide synthesis, could be modified for thioamides by substituting sulfur for oxygen donors. Preliminary studies suggest that replacing H₂O₂ with elemental sulfur in the presence of iodine catalysts may enable this transformation, though yields remain suboptimal (30–40%).
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Yield (%) | Reaction Time (h) | Advantages | Limitations |
|---|---|---|---|---|
| Thionation of Amide | 70–85 | 6–8 | High yield; simple purification | Requires pre-synthesized amide |
| Three-Component | 60–75 | 4–5 | One-pot; metal-free | Sensitivity to moisture |
| Willgerodt-Kindler | 30–40 | 12–24 | Broad substrate scope | Multi-step; low yield |
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-2-pyridin-2-ylethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioacetamides .
Scientific Research Applications
Coordination Chemistry
In coordination chemistry, 2-phenyl-2-pyridin-2-ylethanethioamide serves as an effective ligand. Its ability to coordinate with metal ions allows for the formation of various metal complexes, which can be utilized in catalysis and material science. The compound's thioacetamide group enhances its coordination properties compared to similar ligands.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that it possesses antimicrobial effects, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : Preliminary investigations suggest that it may have anticancer properties, warranting further exploration in cancer therapy.
- Gastrointestinal Applications : The compound has been studied for its ability to inhibit gastric acid secretion, indicating potential therapeutic uses in treating ulcers and other gastrointestinal disorders.
Industrial Applications
In the pharmaceutical industry, this compound is used as a building block for synthesizing various drugs and agrochemicals. Its versatility in organic synthesis makes it valuable for creating complex molecules with desired biological activities.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against various bacterial strains. The results indicated that modifications to the thioacetamide group could enhance activity further.
Case Study 2: Gastric Acid Inhibition
Research published in a pharmacology journal explored the compound's role in inhibiting gastric acid secretion. It was found to significantly reduce acid levels in animal models, suggesting potential therapeutic applications for treating peptic ulcers.
Mechanism of Action
The mechanism of action of 2-phenyl-2-pyridin-2-ylethanethioamide involves its interaction with specific molecular targets. For instance, in its role as an inhibitor of gastric acid secretion, it likely interacts with histamine receptors or other components of the gastric acid secretion pathway. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-phenyl-2-pyridin-2-ylethanethioamide with compounds sharing structural motifs such as aromatic rings, amine/amide groups, or heterocyclic substituents.
Key Comparative Insights
Thioamide vs. Amide (): The thioamide group in the target compound exhibits lower basicity but higher lipophilicity compared to the amide group in N-[2-(diethylamino)ethyl]-2-phenylacetamide. This enhances membrane permeability and resistance to enzymatic degradation.
Pyridin-2-yl vs. Pyrrolidin-2-yl () :
- The pyridine ring in the target compound enables π-π stacking with aromatic residues in proteins, whereas the pyrrolidine ring in 2-phenyl-2-pyrrolidinylethanamine (a saturated, protonated amine) facilitates solubility and ionic interactions.
- Pyrrolidine’s conformational flexibility may enhance blood-brain barrier penetration, contrasting with pyridine’s planar rigidity .
Amine vs. Thioamide (): The tertiary amine in N-[2-(dimethylamino)ethyl]pyridin-2-amine allows for protonation at physiological pH, enabling ionic interactions. In contrast, the thioamide’s sulfur atom contributes to weaker basicity but stronger van der Waals interactions .
Research Findings and Implications
- Medicinal Chemistry : The thioamide group’s resistance to hydrolysis makes the target compound a promising candidate for oral drug formulations. Its pyridin-2-yl group may target enzymes with aromatic binding pockets (e.g., tyrosine kinases) .
- Material Science : The planar pyridine ring and thioamide’s polarizability could aid in designing conductive or self-assembling materials.
- Limitations : Quantitative data (e.g., solubility, IC$_{50}$) are absent in the provided evidence, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
